molecular formula C11H15BrO2 B8401770 2-Methoxy-2-(o-bromobenzyloxy)propane

2-Methoxy-2-(o-bromobenzyloxy)propane

Cat. No. B8401770
M. Wt: 259.14 g/mol
InChI Key: ZCPRQJAMQLDMEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06211110B1

Procedure details

30 ml of n-BuLi 2.5 M in hexane (75 mmoles) are added to 20 g of 2-methoxy-2-(o-bromobenzyloxy)propane (77.22 mmoles) obtained as in example 1.1, in a solution of 150 ml of hexane. At the end of the addition the mixture is left under stirring for 2 hours. The precipitation of the corresponding lithium salt takes place, as previously described in example 1. The hexane is decanted and the solid is again washed with hexane and then dissolved in 100 ml of THF. The mixture is cooled to −70° C. and 12.12 g (75.75 mmoles) of 4,7-dimethyl-1-indanone obtained as described above, dissolved in-a sufficient quantity of THF, are then added slowly. The temperature is left to rise to room temperature for a night, the reaction mass is poured into ice, acidified with 50 ml of aqueous HCl 1/1 and left under stirring for 2 hours. It is extracted with ethyl ether, the organic phase is washed until neutrality with a solution of sodium bicarbonate and water, and is anhydrified on sodium sulfate. After evaporation of the solvent the residue is purified by chromatography on a silica gel column, eluating with a mixture of hexane/ethyl acetate 9:1. After evaporation of the eluant, 10 g of the alcohol having formula (XIX) are obtained (scheme V; 53% yield).
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
75 mmol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li][CH2:2][CH2:3][CH2:4][CH3:5].COC([O:11][CH2:12][C:13]1C=CC=C[C:14]=1Br)(C)C.[CH3:20][CH2:21][CH2:22][CH2:23]CC>>[CH3:5][C:4]1[CH:20]=[CH:21][C:22]([CH3:23])=[C:2]2[C:3]=1[CH2:14][CH2:13][C:12]2=[O:11]

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
20 g
Type
reactant
Smiles
COC(C)(C)OCC1=C(C=CC=C1)Br
Name
Quantity
75 mmol
Type
reactant
Smiles
CCCCCC
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
under stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
At the end of the addition the mixture
WAIT
Type
WAIT
Details
is left
CUSTOM
Type
CUSTOM
Details
The precipitation of the corresponding lithium salt
CUSTOM
Type
CUSTOM
Details
The hexane is decanted
WASH
Type
WASH
Details
the solid is again washed with hexane
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 100 ml of THF

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=C2CCC(C2=C(C=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 75.75 mmol
AMOUNT: MASS 12.12 g
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.